1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Description
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a pyrrole-derived compound characterized by a cyclopropyl substituent at the 1-position of the pyrrole ring, methyl groups at the 2- and 5-positions, and an acetyl (ethanone) group at the 3-position. For instance, compound 1c exhibits distinct $ ^1H $ NMR signals for methyl groups (δ 1.79–2.18 ppm) and aromatic protons (δ 7.26–7.58 ppm) .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-7-6-11(9(3)13)8(2)12(7)10-4-5-10/h6,10H,4-5H2,1-3H3 |
InChI Key |
YMJLWVCNHQYZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with cyclopropyl ketone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the cyclopropyl group on the pyrrole ring.
Another approach involves the use of a Grignard reagent, where cyclopropylmagnesium bromide reacts with 2,5-dimethylpyrrole in the presence of a suitable solvent like tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Preliminary studies indicate that 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone exhibits significant biological activities, including:
- Antitumor Properties : Similar compounds have shown potential in inhibiting tumor growth. The structural characteristics may enhance its efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties, suggesting potential uses in combating bacterial infections.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of derivatives related to 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone:
- Antibacterial Activity Study : A series of derivatives were synthesized and tested for antibacterial activity against various strains. Results indicated that some derivatives exhibited strong inhibition against common bacterial pathogens. Molecular docking studies suggested favorable binding interactions with bacterial enzymes .
- Molecular Docking Investigations : Studies have shown that compounds derived from similar structures can bind effectively to active sites of critical enzymes such as dihydrofolate reductase (DHFR), indicating potential uses as antibacterial agents .
- Therapeutic Potential in Cancer Treatment : Investigations into the antitumor properties of structurally related compounds suggest that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
- Cyclopropyl vs. Aromatic Substituents : Cyclopropyl groups introduce ring strain and moderate lipophilicity, whereas phenyl/fluorophenyl substituents (e.g., in 1c and IU1) enable π-π interactions critical for biological activity .
- Chloro Substitution: Chloroethanone derivatives (e.g., 744227-04-1) exhibit enhanced electrophilicity, making them reactive intermediates in synthesis .
- Bioactivity: IU1’s pyrrolidinyl-ethanone moiety and fluorophenyl group optimize its interaction with USP14, a deubiquitinating enzyme, demonstrating the impact of substituent design on function .
Physicochemical Properties
Data from related compounds suggest trends in molecular weight, polarity, and solubility:
- Molecular Weight : The target compound (MW ~177.2 g/mol) is lighter than IU1 (MW 300.37 g/mol) due to the absence of a fluorophenyl group .
- Polarity: Cyclopropyl and methyl groups reduce polarity compared to analogs with hydroxy or amino substituents (e.g., 1-[1-(2-hydroxy-3-methylaminopropyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone) .
- Crystallography : Tools like SHELXL and Mercury CSD enable precise structural determination of pyrrole derivatives, critical for understanding packing patterns and intermolecular interactions .
Biological Activity
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, structure-activity relationships (SAR), and relevant case studies.
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has the following chemical characteristics:
- Molecular Formula : C10H13N
- Molecular Weight : 149.22 g/mol
- CAS Number : 640264-45-5
The compound is characterized by a pyrrole ring substituted with cyclopropyl and dimethyl groups, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone exhibit promising anticancer properties. For instance, a related compound was identified as a weak inhibitor of PKMYT1, a kinase involved in cell cycle regulation and DNA damage response in cancer cells. This compound demonstrated selectivity and potency in inhibiting tumor growth in preclinical models, particularly in cancers with CCNE1 amplification .
Antibacterial Activity
The antibacterial potential of pyrrole derivatives has been explored extensively. Compounds structurally related to 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone have shown activity against various bacterial strains. For example, studies have reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications on the pyrrole ring significantly influence the inhibitory effects on various targets. For example, the introduction of specific substituents can enhance selectivity towards PKMYT1 while reducing off-target effects associated with non-selective inhibitors .
| Compound | R Group | PKMYT1 IC50 (μM) | Notes |
|---|---|---|---|
| 1 | H | 0.69 | Weak inhibitor |
| 2 | Me | 0.011 | Potent inhibitor |
| 3 | Cl | 2.4 | Moderate activity |
Case Study 1: PKMYT1 Inhibition
In a study focused on PKMYT1 inhibitors, researchers synthesized several analogs of compounds related to 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone. The most potent analog exhibited an IC50 value of 0.011 μM against PKMYT1, highlighting the importance of structural modifications for enhancing potency . This case underscores the potential of this class of compounds in targeted cancer therapies.
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial activity of derivatives similar to 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone against multidrug-resistant strains. The results demonstrated significant inhibition zones ranging from 19 mm to 30 mm against various pathogens, supporting the therapeutic potential of these compounds in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
